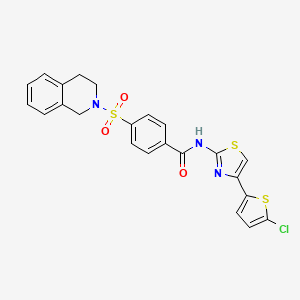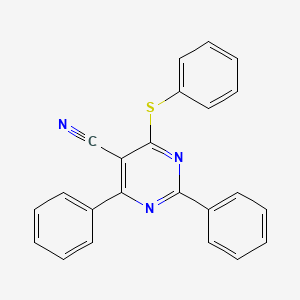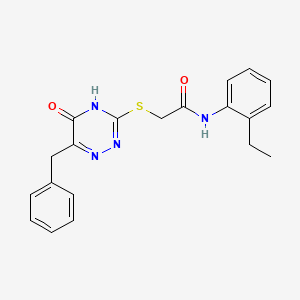![molecular formula C16H10F2N2OS B2902662 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole CAS No. 339016-08-9](/img/structure/B2902662.png)
6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole” is a complex organic compound that belongs to the class of benzimidazole derivatives . Benzimidazole is a biologically important scaffold and it is a useful structural motif for the development of molecules of pharmaceutical or biological interest . Appropriately substituted benzimidazole derivatives have found diverse therapeutic applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The chemical structure of the synthesized product is usually characterized by Infra Red, 1 H-NMR, 13 C-NMR, and Mass spectroscopy . The synthesis of “this compound” specifically would likely involve similar methods, although exact details would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by various spectral techniques including TEM, BET, XRD, FT-IR, SEM and EDX . The exact structure would depend on the specific substituents and their positions on the benzimidazole ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely involve various types of organic reactions, including cyclization, alkylation, and possibly others . The exact reactions would depend on the specific conditions and reactants used .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its specific structure and substituents . These properties could include its solubility, stability, reactivity, and others .科学研究应用
6-DFM-PBTB has been studied for its potential to act as an antifungal, antibacterial, and antiviral agent. It has been shown to have antifungal activity against a variety of species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has also been shown to have antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Furthermore, it has been shown to have antiviral activity against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Influenza A virus.
In addition, 6-DFM-PBTB has been investigated for its ability to act as an inhibitor of certain enzymes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. It has also been found to inhibit the activity of human aldose reductase (hAR), an enzyme involved in the metabolism of carbohydrates.
6-DFM-PBTB has also been studied for its potential use in cancer therapy. It has been found to have cytotoxic effects against a variety of cancer cell lines, including breast, liver, and prostate cancer cells.
作用机制
Target of Action
The primary target of 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole and its derivatives is believed to be β-tubulin . β-tubulin is a protein that plays a crucial role in the formation of microtubules, which are responsible for vital cellular functions such as motility, cellular shape, mitosis, coordination, transport, and secretion .
Mode of Action
The compound interacts with its target, β-tubulin, by binding to it and inhibiting the polymerization of microtubules . This interaction disrupts the cytoskeleton, which is essential for cell division and other vital cellular functions . The compound’s ability to compromise the cytoskeleton through a selective interaction with β-tubulin is the key to its efficacy .
Biochemical Pathways
The disruption of microtubule formation affects various biochemical pathways. It interferes with cellular transport and energy metabolism, as microtubules are integral to these processes . The downstream effects of this disruption can lead to cell death, particularly in rapidly dividing cells, such as cancer cells .
Pharmacokinetics
Benzimidazole derivatives, in general, are known to have diverse pharmacological activities, including anticancer, antiviral, and anthelmintic effects . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, efficacy, and safety profile.
Result of Action
The result of the compound’s action at the molecular and cellular level is the disruption of vital cellular functions, leading to cell death . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making the compound potentially useful in cancer therapy .
实验室实验的优点和局限性
6-DFM-PBTB has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Additionally, it has a wide range of potential applications, including as an antifungal, antibacterial, and antiviral agent, as well as an inhibitor of certain enzymes and for use in cancer therapy. Furthermore, it has been found to have a variety of biochemical and physiological effects.
However, there are some limitations to using 6-DFM-PBTB in lab experiments. One limitation is that the exact mechanism of action is not yet fully understood. Additionally, it is not yet known whether it is safe for human use.
未来方向
There are several possible future directions for research on 6-DFM-PBTB. One possibility is to further investigate the exact mechanism of action of the compound. Additionally, further research could be conducted to determine the safety of the compound for human use. Another possibility is to investigate the potential use of the compound in other therapeutic applications, such as the treatment of autoimmune diseases or neurological disorders. Finally, further research could be conducted to investigate the potential of the compound to act as an inhibitor of other enzymes.
合成方法
6-DFM-PBTB can be synthesized using a variety of methods. The most common method involves the reaction of 2-fluoro-3-methoxy-benzaldehyde with thiourea in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields the desired compound as a crystalline solid. Other methods of synthesis include the reaction of 2-fluoro-3-methoxy-benzaldehyde with thiosemicarbazide in the presence of a base, or the reaction of 2-fluoro-3-methoxy-benzaldehyde with thiophosgene in the presence of a base.
安全和危害
属性
IUPAC Name |
7-(difluoromethoxy)-1-phenyl-[1,3]thiazolo[3,2-a]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2OS/c17-15(18)21-11-6-7-12-13(8-11)20-14(9-22-16(20)19-12)10-4-2-1-3-5-10/h1-9,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQZRBMVJABFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC4=C(N23)C=C(C=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-[2-(1-benzyl-4-piperidinylidene)hydrazino]-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2902579.png)
![ethyl 3-carbamoyl-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2902582.png)
![3-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2902583.png)
![1-[3-(Cyclopropanecarbonyl)imidazolidin-1-yl]prop-2-en-1-one](/img/structure/B2902584.png)
![2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2902586.png)

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid](/img/structure/B2902588.png)
![Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2902590.png)
![2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2902592.png)
![3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2902593.png)

![Methyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2902600.png)

![2-((2,6-difluorophenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2902602.png)